molecular formula C13H15ClO2 B14213244 Butyl 3-(3-chlorophenyl)prop-2-enoate CAS No. 826990-98-1

Butyl 3-(3-chlorophenyl)prop-2-enoate

Cat. No.: B14213244
CAS No.: 826990-98-1
M. Wt: 238.71 g/mol
InChI Key: LLBCZSYOZBLSIE-UHFFFAOYSA-N
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Description

Butyl 3-(3-chlorophenyl)prop-2-enoate is an organic compound with the molecular formula C13H15ClO2. It is an ester derived from the reaction between butyl alcohol and 3-(3-chlorophenyl)prop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(3-chlorophenyl)prop-2-enoate typically involves the esterification of 3-(3-chlorophenyl)prop-2-enoic acid with butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed with water, and the product is purified by distillation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation columns. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(3-chlorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-chlorophenyl)prop-2-enoic acid.

    Reduction: Butyl 3-(3-chlorophenyl)propan-2-ol.

    Substitution: Products depend on the nucleophile used, such as 3-(3-methoxyphenyl)prop-2-enoate.

Scientific Research Applications

Butyl 3-(3-chlorophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of butyl 3-(3-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorine atom in the aromatic ring can enhance the compound’s binding affinity to its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 3-(3-chlorophenyl)prop-2-enoate is unique due to the presence of the chlorine atom in the aromatic ring, which can influence its reactivity and biological activity. The butyl group also imparts specific physical and chemical properties, making it suitable for various applications .

Properties

CAS No.

826990-98-1

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

butyl 3-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15ClO2/c1-2-3-9-16-13(15)8-7-11-5-4-6-12(14)10-11/h4-8,10H,2-3,9H2,1H3

InChI Key

LLBCZSYOZBLSIE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=CC=C1)Cl

Origin of Product

United States

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